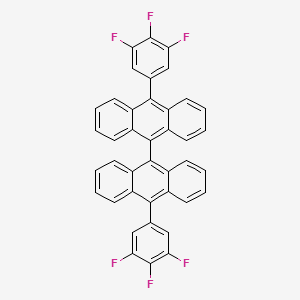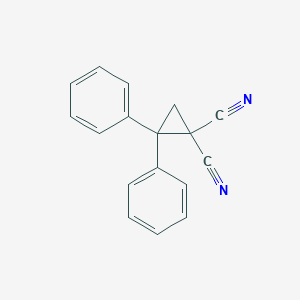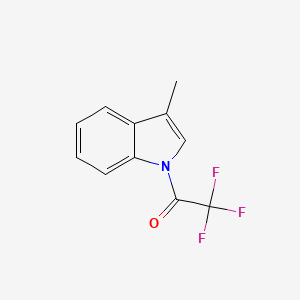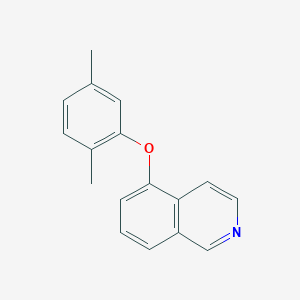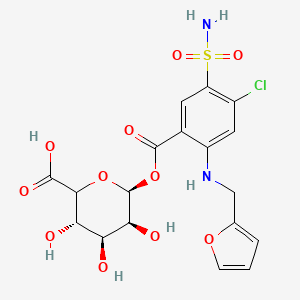
Furosemide Acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furosemide Acyl-beta-D-glucuronide is a glucuronide conjugate of the loop diuretic furosemide. This compound is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is a derivative of the furan diuretic drug furosemide and is synthesized by reacting furosemide with glucuronic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furosemide Acyl-beta-D-glucuronide is synthesized by reacting furosemide with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The chemical properties of the compound are relatively stable, and it is a white crystalline solid .
Industrial Production Methods: The industrial production of this compound involves the enzymatic conjugation of furosemide with glucuronic acid in the liver . This process is crucial for the detoxification and elimination of furosemide from the body.
Analyse Des Réactions Chimiques
Types of Reactions: Furosemide Acyl-beta-D-glucuronide undergoes various chemical reactions, including transacylation and glycation reactions with proteins . These reactions are complex and have been the subject of much debate regarding their safety and potential to initiate idiosyncratic adverse drug reactions .
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase . The reaction conditions typically involve the liver’s enzymatic environment.
Major Products Formed: The major product formed from the reaction of furosemide with glucuronic acid is this compound .
Applications De Recherche Scientifique
Furosemide Acyl-beta-D-glucuronide is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is also used in studies investigating the detoxification and elimination pathways for many drugs . Additionally, this compound is valuable in understanding the physiological, pharmacological, and toxicological outcomes of drug metabolism .
Mécanisme D'action
The mechanism of action of Furosemide Acyl-beta-D-glucuronide involves its role as a metabolic byproduct formed in the liver by the enzymatic conjugation of furosemide with glucuronic acid . This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The compound’s reactivity, metabolic stability, and pharmacokinetic properties are crucial for understanding its physiological, pharmacological, and toxicological effects .
Comparaison Avec Des Composés Similaires
Comparison: Furosemide Acyl-beta-D-glucuronide is unique in its specific role as a metabolic byproduct of furosemide, a loop diuretic . While other acyl glucuronides, such as diclofenac acyl glucuronide and phenylacetic acid acyl glucuronides, also undergo similar degradation reactions and have potential toxicological implications , this compound is specifically used to study the metabolic pathways and pharmacokinetics of furosemide .
Propriétés
Formule moléculaire |
C18H19ClN2O11S |
|---|---|
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1 |
Clé InChI |
RNVHHPUYELVHRE-BAYNORDSSA-N |
SMILES isomérique |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
SMILES canonique |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)
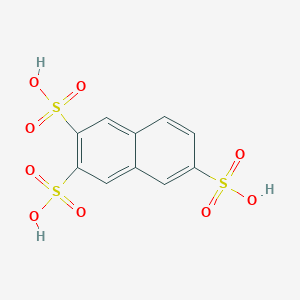
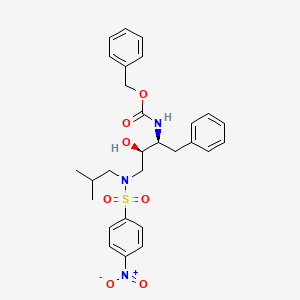
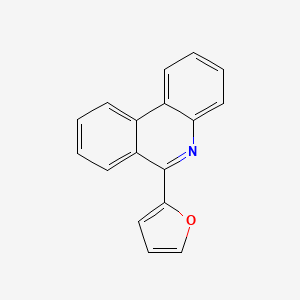

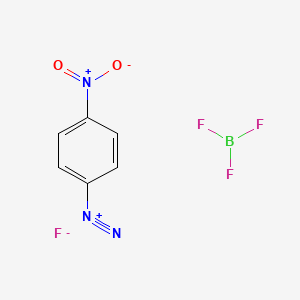
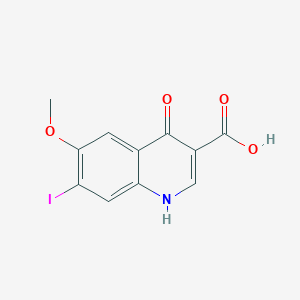
![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
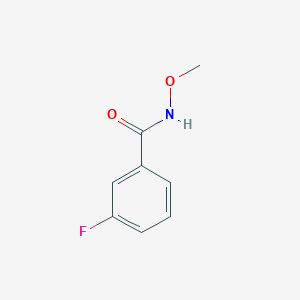
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)
